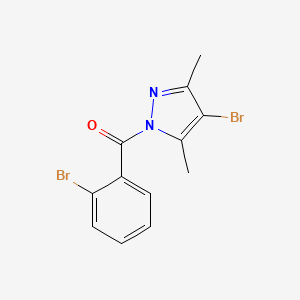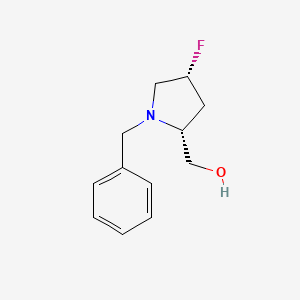
1-(Adamantan-1-YL)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Adamantan-1-YL)ethanesulfonamide is a compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique structural properties and diverse applications in various fields, including medicinal chemistry and materials science. The incorporation of the adamantane moiety into other chemical structures often enhances the stability and bioavailability of the resulting compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-YL)ethanesulfonamide typically involves the reaction of adamantane derivatives with ethanesulfonyl chloride under basic conditions. One common method includes the following steps:
Formation of Adamantylamine: Adamantane is first converted to adamantylamine through a reaction with ammonia or an amine.
Sulfonamide Formation: The adamantylamine is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Adamantan-1-YL)ethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides
Applications De Recherche Scientifique
1-(Adamantan-1-YL)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design of antiviral and antibacterial agents due to its ability to enhance the stability and bioavailability of drugs.
Materials Science: The compound is used in the synthesis of polymers and other materials with unique properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions
Mécanisme D'action
The mechanism of action of 1-(Adamantan-1-YL)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes and reach its target sites. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
1-(Adamantan-1-YL)ethanone: Another adamantane derivative with similar structural properties.
1-(Adamantan-1-YL)methanesulfonamide: A closely related compound with a different sulfonamide group.
Uniqueness: 1-(Adamantan-1-YL)ethanesulfonamide is unique due to its specific combination of the adamantane moiety and ethanesulfonamide group, which imparts distinct chemical and biological properties. Its stability, bioavailability, and ability to interact with various molecular targets make it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C12H21NO2S |
|---|---|
Poids moléculaire |
243.37 g/mol |
Nom IUPAC |
1-(1-adamantyl)ethanesulfonamide |
InChI |
InChI=1S/C12H21NO2S/c1-8(16(13,14)15)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7H2,1H3,(H2,13,14,15) |
Clé InChI |
OZQWIHKBFKWQNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C12CC3CC(C1)CC(C3)C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454935.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12454943.png)
![N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12454946.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454949.png)
![4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B12454954.png)


![N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12454979.png)



![4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B12455004.png)
